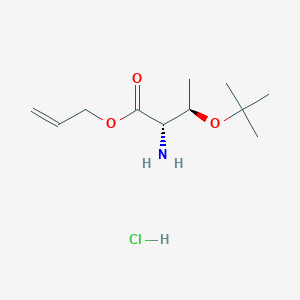

(2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride, commonly referred to as AABH, is a small molecule with a wide range of applications in scientific research and laboratory experiments. AABH is a chiral compound, meaning that it has two different structural forms, or enantiomers, that can be distinguished from one another. This property makes it a useful tool for studying the effects of chirality on biochemical reactions. AABH is also known for its ability to act as a catalyst in a variety of reactions, further expanding its usefulness in the lab.

Aplicaciones Científicas De Investigación

Furthermore, the production and breakdown pathways of branched aldehydes, which are crucial for flavor in foods, highlight the relevance of understanding the metabolic transformations of compounds with complex structures similar to (2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride. These aldehydes are derived from amino acids and play a significant role in the flavor profile of various food products, emphasizing the importance of chemical and enzymatic transformations in food science and technology (Smit, Engels, & Smit, 2009).

Additionally, the quest for sustainable biofuels has led to research on butanol production, either from renewable feedstock through biochemical routes or from chemical conversions. Butanol is considered a promising biofuel due to its favorable properties, such as higher energy content and lower volatility compared to ethanol. Studies on the biochemical production of butanol, particularly through the acetone-butanol-ethanol (ABE) fermentation process, and its potential applications as a renewable energy source, provide a context for the exploration of various chemical compounds in energy sustainability efforts (Jin et al., 2011).

Propiedades

IUPAC Name |

prop-2-enyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3.ClH/c1-6-7-14-10(13)9(12)8(2)15-11(3,4)5;/h6,8-9H,1,7,12H2,2-5H3;1H/t8-,9+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQICVPMIULGJK-RJUBDTSPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC=C)N)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC=C)N)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.